
3-(6-Chloro-2-pyridinyl)-1-methylpyridinium iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(6-Chloro-2-pyridinyl)-1-methylpyridinium iodide is a chemical compound that belongs to the class of pyridinium salts It is characterized by the presence of a pyridine ring substituted with a chlorine atom at the 6-position and a methyl group at the 1-position, forming a pyridinium ion The iodide ion serves as the counterion
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Chloro-2-pyridinyl)-1-methylpyridinium iodide typically involves the alkylation of 6-chloro-2-pyridine with methyl iodide. The reaction is carried out under basic conditions, often using a strong base such as sodium hydride or potassium carbonate to deprotonate the pyridine nitrogen, facilitating the nucleophilic attack on the methyl iodide. The reaction is usually conducted in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but is optimized for efficiency and yield. Continuous flow reactors may be employed to maintain consistent reaction conditions and improve scalability. The use of automated systems for reagent addition and product isolation can further enhance the production process.
化学反应分析
Types of Reactions
3-(6-Chloro-2-pyridinyl)-1-methylpyridinium iodide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 6-position can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The pyridinium ring can be oxidized to form N-oxide derivatives.
Reduction: The pyridinium ion can be reduced to the corresponding pyridine derivative under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide, sodium thiolate, or primary amines in solvents such as ethanol or methanol.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride in solvents like tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Substituted pyridinium salts with various functional groups replacing the chlorine atom.
Oxidation: Pyridinium N-oxides.
Reduction: 6-Chloro-2-pyridine derivatives.
科学研究应用
3-(6-Chloro-2-pyridinyl)-1-methylpyridinium iodide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of pyridinium-based compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with nucleic acids and proteins.
Medicine: Explored for its antimicrobial and anticancer properties, with studies focusing on its mechanism of action and efficacy.
Industry: Utilized in the development of specialty chemicals and materials, including catalysts and ligands for various chemical processes.
作用机制
The mechanism of action of 3-(6-Chloro-2-pyridinyl)-1-methylpyridinium iodide involves its interaction with molecular targets such as enzymes, nucleic acids, and cellular membranes. The pyridinium ion can intercalate into DNA, disrupting its structure and function. Additionally, the compound may inhibit enzyme activity by binding to active sites or altering enzyme conformation. The exact pathways and molecular targets depend on the specific application and context of use.
相似化合物的比较
3-(6-Chloro-2-pyridinyl)-1-methylpyridinium iodide can be compared with other pyridinium salts and chloropyridine derivatives:
Similar Compounds: 6-Chloro-2-pyridinecarboxylic acid, 6-Chloro-2-pyridinemethanol, 6-Chloro-2-pyridinylamine.
Uniqueness: The presence of the methyl group at the 1-position and the iodide counterion distinguishes it from other similar compounds, potentially influencing its reactivity and biological activity.
属性
CAS 编号 |
292633-86-4 |
|---|---|
分子式 |
C11H10ClIN2 |
分子量 |
332.57 g/mol |
IUPAC 名称 |
2-chloro-6-(1-methylpyridin-1-ium-3-yl)pyridine;iodide |
InChI |
InChI=1S/C11H10ClN2.HI/c1-14-7-3-4-9(8-14)10-5-2-6-11(12)13-10;/h2-8H,1H3;1H/q+1;/p-1 |
InChI 键 |
KZWNJMATZUYZNS-UHFFFAOYSA-M |
规范 SMILES |
C[N+]1=CC=CC(=C1)C2=NC(=CC=C2)Cl.[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


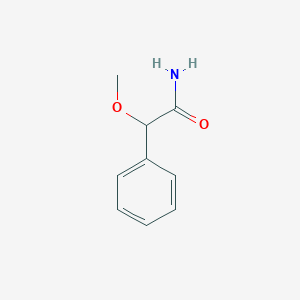



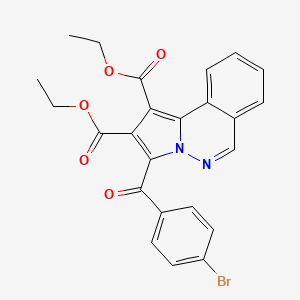
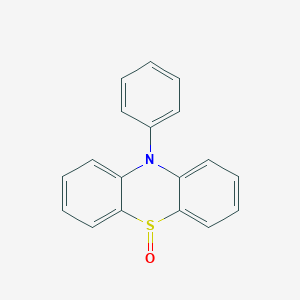
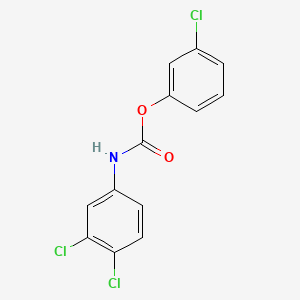
![1-[(5R)-4-hydroxy-5-(trityloxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B11940125.png)

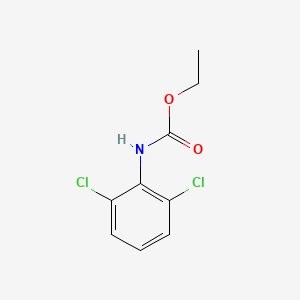
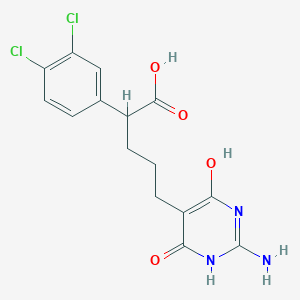

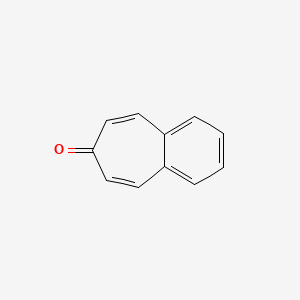
![2-methoxy-4-((E)-{[(1-naphthylamino)(oxo)acetyl]hydrazono}methyl)phenyl 4-chlorobenzoate](/img/structure/B11940178.png)
